

In-Depth Technical Guide: 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzaldehyde

Cat. No.: B1272653

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, imparts specific physicochemical properties that are highly advantageous in drug design and development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Fluoro-4-methylbenzaldehyde**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Fluoro-4-methylbenzaldehyde** is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	177756-62-6	[1]
Molecular Formula	C ₈ H ₇ FO	[1]
Molecular Weight	138.14 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	206 °C	[1]
Density	1.133 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5245	[1]
Flash Point	82 °C (179.6 °F) - closed cup	[1]
InChI	InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3	[2]
InChIKey	UFPBMVRONDLOGK-UHFFFAOYSA-N	[2]
SMILES	CC1=C(C=C(C=C1)C=O)F	[2]

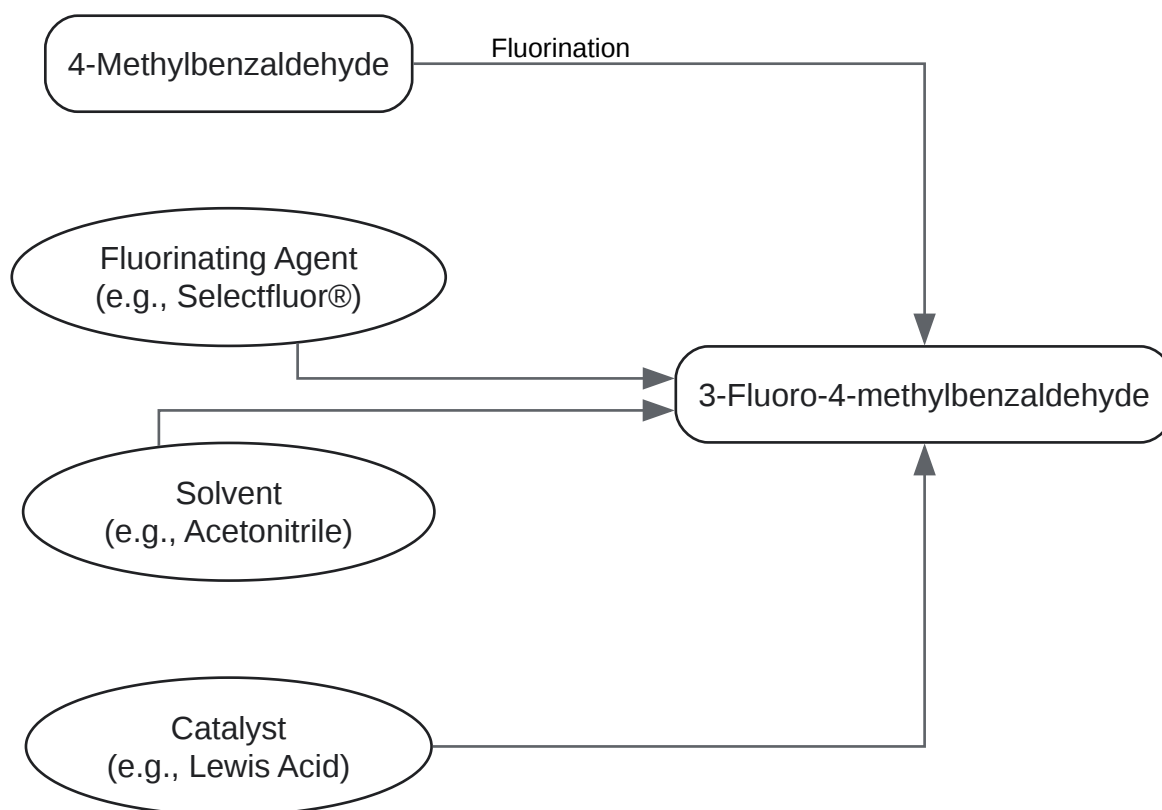
Synthesis

While a specific detailed experimental protocol for the synthesis of **3-Fluoro-4-methylbenzaldehyde** is not readily available in the public domain, a common method involves the direct fluorination of 4-methylbenzaldehyde.[3] Another potential synthetic route can be adapted from the well-documented synthesis of structurally similar compounds, such as 3-bromo-4-fluorobenzaldehyde.[4]

General Synthetic Approach (Adapted from a similar bromination reaction)

This protocol is a hypothetical adaptation for the fluorination of 4-methylbenzaldehyde and should be optimized and validated under appropriate laboratory conditions.

Reaction Scheme:



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A potential synthetic route for **3-Fluoro-4-methylbenzaldehyde**.

Experimental Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, a solution of 4-methylbenzaldehyde (1.0 equivalent) is prepared in a suitable anhydrous solvent, such as acetonitrile, in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** A fluorinating agent, such as Selectfluor® (1.0-1.2 equivalents), is added portion-wise to the stirred solution at room temperature. A Lewis acid catalyst may also be required, depending on the chosen fluorinating agent.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

- **Work-up:** Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Fluoro-4-methylbenzaldehyde**.

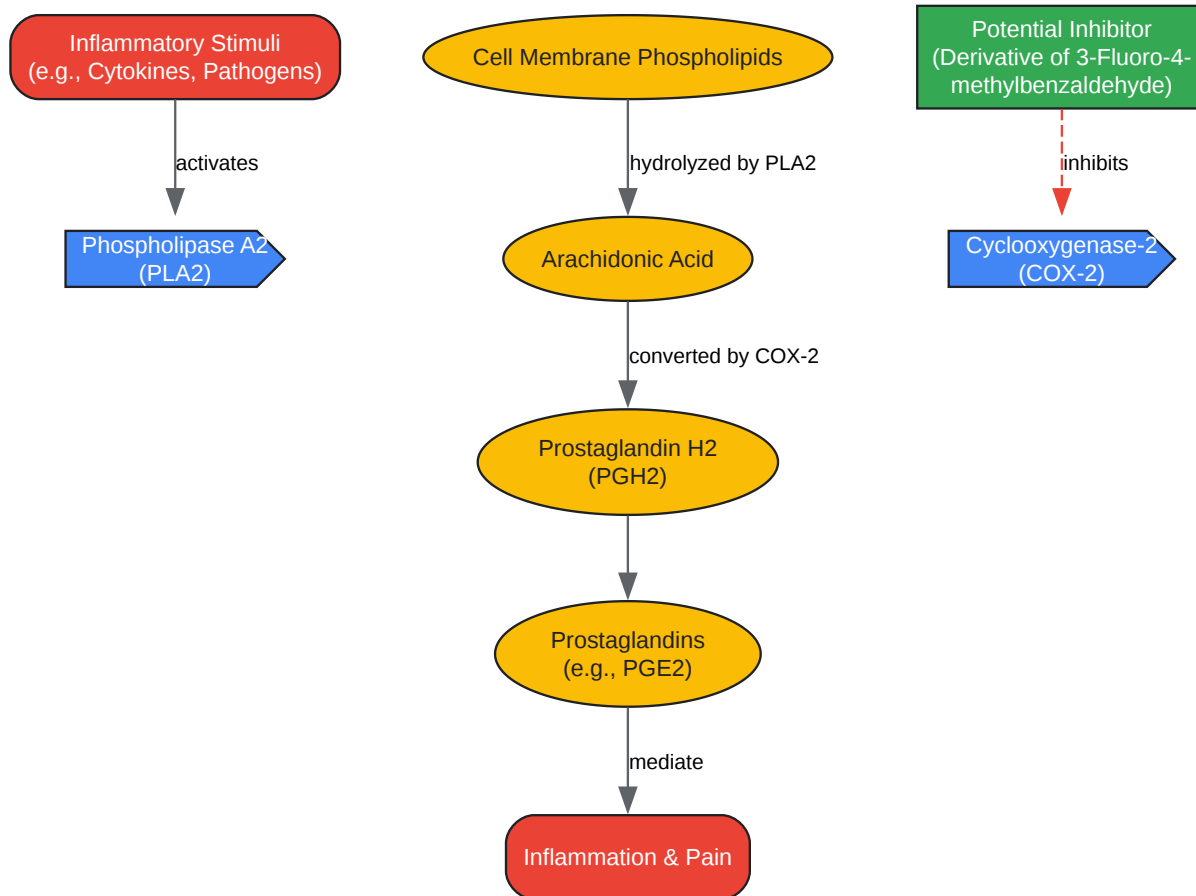
Applications in Drug Discovery and Development

3-Fluoro-4-methylbenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular scaffolds.

Role in the Synthesis of Potential Anti-Inflammatory and Analgesic Agents

Derivatives of fluorinated benzaldehydes have been investigated for their potential as inhibitors of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), and as antagonists of receptors involved in pain signaling, like the Transient Receptor Potential Vanilloid 1 (TRPV1).^{[5][6]}

Hypothetical Experimental Workflow for Drug Discovery:



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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272653#3-fluoro-4-methylbenzaldehyde-cas-number-177756-62-6]

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